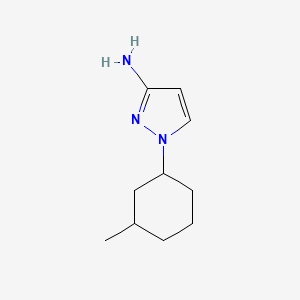![molecular formula C12H14BrFO B13288179 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene is an organic compound that features a bromocyclopentyl group attached to a fluorobenzene ring via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene typically involves the reaction of 2-bromocyclopentanol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentyl derivatives.
Scientific Research Applications
1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-([(2-Bromocyclopentyl)oxy]methyl)-3-fluorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-fluorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene
Uniqueness
1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene is unique due to the presence of both bromocyclopentyl and fluorobenzene moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C12H14BrFO |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[(2-bromocyclopentyl)oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-10-5-3-7-12(10)15-8-9-4-1-2-6-11(9)14/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
QJSATJJMLISAOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13288100.png)
![N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide](/img/structure/B13288110.png)

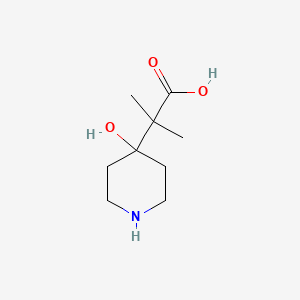
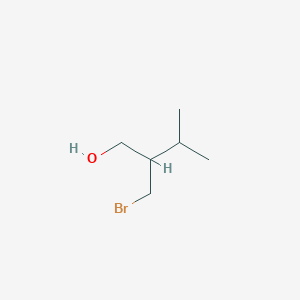
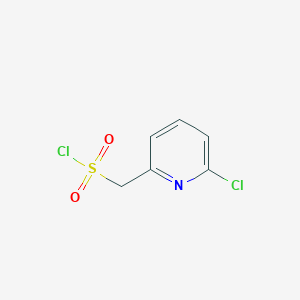
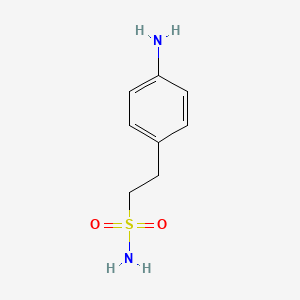
![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)
![3-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13288142.png)


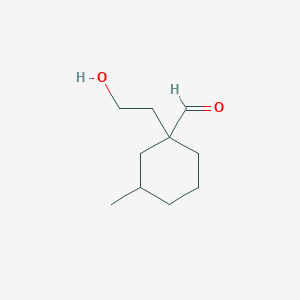
![2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine](/img/structure/B13288175.png)
